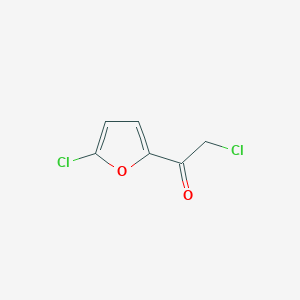

2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one

Descripción

Significance of Alpha-Haloketones in Contemporary Organic Synthesis and Medicinal Chemistry

Alpha-haloketones are a class of organic compounds characterized by a ketone functional group with a halogen atom positioned on the adjacent carbon atom. wikipedia.org This structural arrangement imparts a high degree of reactivity, making them exceptionally valuable building blocks in organic synthesis. nih.govmdpi.com The presence of two electrophilic centers—the carbonyl carbon and the alpha-carbon bearing the halogen—allows for a diverse range of chemical transformations. researchgate.net

In organic synthesis, alpha-haloketones are pivotal intermediates for the construction of various heterocyclic compounds, including thiazoles, pyrroles, and furans. wikipedia.orgnih.gov Their utility extends to reactions such as nucleophilic substitutions, where the halogen acts as a good leaving group, and rearrangements like the Favorskii rearrangement. wikipedia.org

From a medicinal chemistry perspective, the alpha-haloketone moiety is a key component in the synthesis of numerous pharmacologically active molecules. mdpi.comnih.gov Their ability to act as alkylating agents allows them to form covalent bonds with biological macromolecules, a property exploited in the design of enzyme inhibitors and other therapeutic agents. wikipedia.org Notably, fluorinated alpha-haloketones are of particular interest, as the introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. taylorandfrancis.com

The Furan (B31954) Heterocycle as a Core Scaffold in Chemical Research and Development

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org This scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activities. orientjchem.orgwisdomlib.org The first furan derivative, 2-furoic acid, was described in 1780, and since then, the field of furan chemistry has expanded dramatically. utripoli.edu.ly

Structural Elucidation and Distinguishing Features of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one within Halogenated Furan Ketones

The structural elucidation of such a compound would typically involve a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic signals for the protons on the furan ring and the methylene (B1212753) protons of the chloroacetyl group. The chemical shifts and coupling patterns of the furan protons would confirm the substitution pattern. 13C NMR would provide information on the carbon skeleton, with distinct signals for the carbonyl carbon, the carbons of the furan ring, and the methylene carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1650-1700 cm-1. Other characteristic peaks would correspond to the C-O-C stretching of the furan ring and the C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can help in confirming the structure. The isotopic pattern of chlorine (35Cl and 37Cl) would be a key feature in the mass spectrum.

A distinguishing feature of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one within the broader class of halogenated furan ketones is the presence of two chlorine atoms at different positions: one on the furan ring and one on the alpha-carbon of the ketone. This dual halogenation offers multiple sites for further chemical modification, potentially leading to a wider range of derivatives compared to its mono-halogenated counterparts. The electron-withdrawing nature of the chlorine atoms would also influence the reactivity of both the furan ring and the ketone functional group.

Table 1: Key Physicochemical Properties of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one

| Property | Value |

| CAS Number | 1378816-17-1 |

| Molecular Formula | C₆H₄Cl₂O₂ |

| Molecular Weight | 179.00 g/mol |

This data is based on publicly available chemical database information.

Historical Context and Overview of Initial Research Trajectories for the Chemical Compound

Detailed historical information and initial research trajectories specifically for 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one are not extensively documented in readily accessible scientific literature. The compound is primarily available through commercial chemical suppliers for research purposes, suggesting its use as a building block in the synthesis of more complex molecules rather than being a focus of extensive standalone research.

The synthesis of halogenated furans and alpha-haloketones has a long history in organic chemistry. The first furan derivative was described in the late 18th century, and methods for the synthesis of alpha-haloketones have been known for over a century. nih.govutripoli.edu.ly Research into functionalized furans gained significant momentum with the discovery of their wide-ranging biological activities. orientjchem.org

It is plausible that the initial synthesis of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one was developed as part of broader investigations into the synthesis and reactivity of halogenated furan derivatives for potential applications in medicinal chemistry or materials science. The compound's structure suggests it could be a versatile intermediate for creating libraries of compounds for high-throughput screening in drug discovery programs. However, without specific published research, its initial purpose and the trajectory of its investigation remain largely within the realm of industrial or specialized academic research that has not been publicly disclosed.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(5-chlorofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOMNBLEGDSONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides valuable insights into the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. For 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, the spectrum is expected to show distinct signals for the protons on the furan (B31954) ring and the methylene (B1212753) protons adjacent to the carbonyl group.

The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The methylene protons (-CH₂Cl) adjacent to the carbonyl group will appear as a singlet, as they have no adjacent protons to couple with. The electron-withdrawing effects of the carbonyl group and the chlorine atom will shift this signal downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H3 (furan) | 6.8 - 7.2 | Doublet |

| H4 (furan) | 6.3 - 6.7 | Doublet |

| -CH₂Cl | 4.5 - 5.0 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one will produce a distinct signal.

The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The carbons of the furan ring will appear in the aromatic region, with the carbon bearing the chlorine atom (C5) and the carbon attached to the acyl group (C2) being significantly influenced by these substituents. The methylene carbon (-CH₂Cl) will be shifted downfield due to the attached chlorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 185 - 195 |

| C2 (furan) | 150 - 155 |

| C5 (furan) | 140 - 145 |

| C3 (furan) | 115 - 120 |

| C4 (furan) | 110 - 115 |

| -CH₂Cl | 45 - 55 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of all signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two furan protons (H3 and H4), confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the furan proton signals to their corresponding furan carbon signals and the methylene proton signal to the -CH₂Cl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This is typically found in the region of 1680-1700 cm⁻¹ for α-halo ketones conjugated with an aromatic ring. The presence of the chlorine atom on the adjacent carbon can slightly shift this frequency.

The furan ring will exhibit several characteristic vibrational modes. These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also produce a characteristic band, usually in the 1000-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Frequencies for 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (furan) | 3100 - 3200 | Medium |

| C=O (carbonyl) | 1680 - 1700 | Strong |

| C=C (furan) | 1500 - 1600 | Medium to Strong |

| C-O-C (furan) | 1000 - 1300 | Medium to Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, the molecular formula is C6H4Cl2O2. bldpharm.com The exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

Note: Data is theoretical and for illustrative purposes.

HRMS analysis of the parent molecule would be expected to show a molecular ion peak corresponding to the calculated exact mass, thereby confirming the elemental composition. Due to the presence of two chlorine atoms, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation in HRMS can also be analyzed, where the high mass accuracy allows for the confident assignment of elemental formulas to the fragment ions, providing strong evidence for the compound's structure. Common fragmentation pathways for α-haloketones often involve the loss of the halogen or cleavage adjacent to the carbonyl group. dtic.milmiamioh.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. waters.com It is a standard method for assessing the purity of volatile compounds and confirming their identity.

In a typical GC-MS analysis of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, the sample would be injected into the GC, where it is vaporized and separated from any impurities as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The spectrum would display the molecular ion and a series of fragment ions. The fragmentation pattern for chlorinated furan derivatives can be complex, but expected cleavages would include the loss of a chlorine atom, the chloromethyl group, or carbon monoxide from the ketone moiety. thermofisher.commdpi.com The combination of a specific retention time and a unique mass spectrum provides a high degree of confidence in the compound's identity and purity.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula to validate its accuracy.

For 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, with a molecular formula of C6H4Cl2O2, the theoretical elemental composition can be calculated. bldpharm.com

Table 2: Theoretical vs. Experimental Elemental Analysis of C6H4Cl2O2

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 40.25 | Not Available |

| Hydrogen (H) | 2.25 | Not Available |

| Chlorine (Cl) | 39.61 | Not Available |

| Oxygen (O) | 17.88 | Not Available |

Note: Experimental data is not currently available in the searched literature. Theoretical values are calculated based on a molecular weight of 179.00 g/mol .

A close correlation between the experimentally determined percentages and the theoretical values would provide strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment (if applicable)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method can unambiguously establish the connectivity of atoms, bond lengths, bond angles, and stereochemistry.

To perform this analysis, a single crystal of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one of suitable quality would be required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While no crystal structure for 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one has been reported in the searched literature, this technique would provide definitive structural proof if a suitable crystal were analyzed. For α-haloketones, crystallographic data can reveal important conformational details, such as the dihedral angle between the carbonyl group and the carbon-halogen bond, which influences the molecule's reactivity. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Derivatization Strategies for 2 Chloro 1 5 Chlorofuran 2 Yl Ethan 1 One

Reactivity Profiles of the Alpha-Chloroketone Moiety

The alpha-chloroketone functional group is characterized by two primary electrophilic sites: the carbonyl carbon and the adjacent alpha-carbon bearing the chlorine atom. nih.gov This bifunctional nature makes it a versatile precursor in organic synthesis. wikipedia.org The inductive effect of the carbonyl group significantly increases the polarity of the carbon-halogen bond, rendering the alpha-carbon highly susceptible to nucleophilic attack. nih.gov

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon in 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one is a potent electrophilic center, readily undergoing nucleophilic substitution (SN2) reactions. up.ac.za The electron-withdrawing nature of the adjacent furanoyl group enhances this reactivity. A wide array of nucleophiles can displace the chloride ion, leading to the formation of diverse molecular scaffolds. This reactivity is significantly greater than that of corresponding alkyl halides; for instance, chloroacetone (B47974) reacts with potassium iodide approximately 36,000 times faster than 1-chloropropane. wikipedia.org

Common nucleophilic substitution reactions at the alpha-carbon include:

Amination: Reaction with primary or secondary amines yields alpha-amino ketones, which are valuable intermediates in medicinal chemistry.

Thiolation: Thiols react to form alpha-thio ketones.

Alkoxylation: Alkoxides or alcohols can substitute the chlorine to produce alpha-alkoxy ketones.

Cyanation: The use of cyanide salts introduces a nitrile group, a versatile functional handle for further transformations.

These reactions are fundamental for building more complex molecules, particularly heterocyclic structures. For example, α-halo ketones are key precursors for synthesizing thiazoles and pyrroles. wikipedia.org

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | α-Amino ketone |

| Thiol | R-SH | α-Thio ketone |

| Alkoxide | R-O⁻ | α-Alkoxy ketone |

| Cyanide | NaCN | α-Cyano ketone |

| Thiourea (B124793) | (NH₂)₂CS | 2-Aminothiazole derivative |

Reactions Involving the Carbonyl Group (e.g., Reduction, Condensation)

The carbonyl group in 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one can undergo typical ketone reactions, although the adjacent chloro-substituent can influence the outcome.

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. evitachem.com This yields a chlorohydrin, which is a valuable synthetic intermediate.

Condensation: In crossed aldol (B89426) reactions with aldehydes, the initial product is a halohydrin. wikipedia.org This intermediate can subsequently cyclize in the presence of a base to form an oxirane (epoxide). wikipedia.org The acidity of the α-hydrogen, enhanced by both the carbonyl and the chlorine, can also facilitate other base-catalyzed condensation reactions. wikipedia.org

Imine Formation: α-Halo ketones can react with amines to form α-halo imines. These can serve as "masked" versions of the halo ketone, allowing for transformations that might not be compatible with the parent compound, with the ketone being regenerated upon hydrolysis. wikipedia.org

Rearrangement Reactions

Alpha-halo ketones are well-known to undergo specific rearrangement reactions, offering pathways to structurally different products.

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones when treated with a strong base, such as a hydroxide (B78521) or alkoxide. wiley-vch.delibretexts.org The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid or ester. wikipedia.orgwiley-vch.de For 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one, this would result in the formation of a derivative of (5-chlorofuran-2-yl)acetic acid. The acidity of the α-hydrogen is a key factor in initiating this rearrangement. wikipedia.org

α-Ketol Rearrangement: If the carbonyl group is first reduced to a hydroxyl group, the resulting α-chloro alcohol can be converted into an α-hydroxy ketone. This product can then undergo an acid- or base-induced 1,2-migration of an alkyl or aryl group, known as the α-ketol rearrangement. wikipedia.org This process is reversible and thermodynamically controlled, favoring the more stable isomeric product. wikipedia.org

Reactivity of the Chlorinated Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle. However, its reactivity in 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one is significantly modulated by the two substituents: the chloro group at the C5 position and the chloroacetyl group at the C2 position.

Electrophilic Aromatic Substitution Reactions

Furan typically undergoes electrophilic aromatic substitution (EAS) more readily than benzene, with a strong preference for attack at the C2 or C5 positions due to the superior stability of the resulting sigma complex. pearson.comminia.edu.eg In the case of the title compound, both of these highly activated positions are already substituted.

The outcome of further EAS reactions is dictated by the directing effects of the existing groups:

Chloro Group (at C5): Halogens are deactivating groups due to their inductive electron withdrawal but are ortho-, para-directing because of resonance electron donation. In the furan ring, this would direct an incoming electrophile to the C4 position.

Chloroacetyl Group (at C2): This is a strongly deactivating, meta-directing group due to both inductive and resonance electron withdrawal. It would direct an incoming electrophile to the C4 position.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -C(O)CH₂Cl | C2 | Strongly Deactivating | meta- (to C4) |

| -Cl | C5 | Deactivating | ortho- (to C4) |

Potential for Ring-Opening or Rearrangement Pathways

Furan rings can be susceptible to ring-opening, particularly under strongly acidic or oxidative conditions. nih.govnih.gov This reactivity can be influenced by the substituents on the ring. The presence of electron-withdrawing groups, like those in 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one, generally stabilizes the ring towards electrophilic attack but may not prevent ring cleavage under certain conditions.

For instance, the oxidation of a furan ring, often mediated by cytochrome P450 enzymes in biological systems, can generate reactive electrophilic intermediates like epoxides or cis-enediones, which can lead to ring-opened products. nih.govnih.gov In a chemical context, strong acids can catalyze the polymerization or decomposition of furans. google.com The polymerization of furfuryl alcohol, for example, can involve side reactions where the furan ring opens to form carbonyl-containing moieties like levulinic acid. mdpi.com It is plausible that under harsh acidic or oxidative conditions, the furan ring of the title compound could undergo similar ring-opening pathways. Furthermore, Lewis acid catalysis has been shown to induce stereoselective ring-opening of substituted furans. nih.gov

Chemoselective Transformations and Synthetic Utility

The structure of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one possesses two primary sites susceptible to chemical transformation: the α-chloroacetyl group and the 5-chlorofuran ring. The synthetic utility of this compound stems from the ability to selectively target one of these sites in the presence of the other.

The α-chloro ketone moiety is the most reactive functional group in the molecule. The carbon atom attached to the chlorine (the α-carbon) is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions (SN2), where the chlorine atom acts as a good leaving group. This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide variety of functional groups at the α-position. researchgate.net

The furan ring, while aromatic, is deactivated towards traditional electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the chloro substituent at the C5 position and the chloroacetyl group at the C2 position. Any electrophilic attack would most likely be directed to the C4 position, the least deactivated position on the ring. Conversely, the C5 chloro-substituent could potentially undergo nucleophilic aromatic substitution under specific conditions, although such reactions are less common for furans compared to other aromatic systems.

The significant difference in the reactivity of the α-carbon and the furan ring allows for a high degree of chemoselectivity. Mild nucleophiles will preferentially react at the α-carbon without affecting the furan ring, enabling the synthesis of a diverse array of derivatives.

| Reactive Site | Type of Reaction | Reagent Class | Expected Product |

|---|---|---|---|

| Alpha-Carbon (CH2Cl) | Nucleophilic Substitution (SN2) | Amines, Thiols, Alcohols, Carboxylates, Enolates | α-Amino, α-Thio, α-Alkoxy, α-Acyloxy, or α-Alkyl Ketones |

| Carbonyl Carbon (C=O) | Nucleophilic Addition | Strong reducing agents (e.g., NaBH4) | Chlorohydrin (secondary alcohol) |

| Furan Ring (C4 Position) | Electrophilic Aromatic Substitution | Strong electrophiles (e.g., HNO3/H2SO4) | 4-Substituted Furan Derivative |

| Furan Ring (C5 Position) | Nucleophilic Aromatic Substitution | Very strong nucleophiles | 5-Substituted Furan Derivative |

Synthesis of Novel Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The generation of novel derivatives from a lead compound like 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one is fundamental for conducting Structure-Activity Relationship (SAR) studies. SAR is a critical process in medicinal chemistry and materials science that aims to correlate specific structural features of a molecule with its biological or functional activity. By systematically modifying different parts of the molecule, researchers can identify which components are essential for its activity, leading to the design of more potent and selective analogues.

The most straightforward derivatization strategy involves the substitution of the chlorine atom at the α-carbon. This position serves as a versatile handle for introducing a wide range of substituents by reacting the parent compound with various nucleophiles.

Reaction with N-Nucleophiles: Primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole (B134444), pyrazole) can displace the chloride to yield α-amino ketone derivatives. These derivatives are valuable intermediates for the synthesis of pharmacologically active compounds, including certain enzyme inhibitors.

Reaction with O-Nucleophiles: Alcohols, phenols, or carboxylate salts can be used to synthesize α-alkoxy, α-aryloxy, or α-acyloxy ketones, respectively. These modifications can alter the compound's polarity and hydrogen bonding capacity.

Reaction with S-Nucleophiles: Thiols and thiophenols readily react to form α-thioether ketones. Sulfur-containing compounds often exhibit unique biological activities.

| Nucleophile | Derivative Class | Resulting Structure Moiety |

|---|---|---|

| Morpholine | α-Amino Ketone | -C(=O)-CH2-N(CH2CH2)2O |

| Sodium Phenoxide | α-Aryloxy Ketone | -C(=O)-CH2-O-Ph |

| Potassium Thioacetate | α-Thioester Ketone | -C(=O)-CH2-S-C(=O)CH3 |

| Sodium Azide | α-Azido Ketone | -C(=O)-CH2-N3 |

Modifying the furan ring is more challenging due to its deactivation but offers a pathway to analogues with significantly different electronic and steric properties.

Electrophilic Aromatic Substitution: Despite the deactivation, forcing conditions could enable electrophilic substitution, such as nitration or halogenation, primarily at the C4 position. Introducing a nitro group, for example, would provide a handle for further chemistry, such as reduction to an amine group, which could then be acylated or alkylated.

Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C5 position could potentially be activated for cross-coupling reactions like Suzuki or Stille couplings, allowing for the introduction of new aryl, heteroaryl, or alkyl groups. This approach would significantly expand the structural diversity of the analogues. For instance, a Suzuki coupling with an arylboronic acid would yield a 5-arylfuran derivative.

Ring-Opening and Recyclization: In some cases, furan rings can undergo ring-opening under acidic conditions, followed by recyclization to form different aromatic systems. For example, reaction of some 2-acylfurans with primary aromatic amines and acid can lead to cleavage of the furan ring. wikipedia.org Treatment of certain 2-hydroxyaryl(fur-2-yl)alkanes with acid can lead to a recyclization to form benzofurans. mdpi.com

| Position | Reaction Type | Example Reagent | Potential Functional Group Introduced |

|---|---|---|---|

| C4 | Nitration | HNO3/H2SO4 | -NO2 |

| C4 | Bromination | N-Bromosuccinimide | -Br |

| C5 | Suzuki Coupling | Phenylboronic acid, Pd catalyst | -Phenyl |

The bifunctional nature of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one (containing both an electrophilic α-carbon and a carbonyl group) makes it an ideal precursor for synthesizing bicyclic and other condensed heterocyclic systems. researchgate.net These reactions typically involve a reaction with a binucleophilic reagent, leading to the formation of a new five- or six-membered ring attached to the furan core.

Thiazole (B1198619) Synthesis (Hantzsch Reaction): The reaction with a thioamide (like thiourea or thioacetamide) is a classic method for constructing a thiazole ring. The sulfur atom of the thioamide first displaces the chloride, and the nitrogen atom then condenses with the carbonyl carbon, followed by dehydration, to yield a 2-substituted-4-(5-chlorofuran-2-yl)thiazole.

Imidazole Synthesis: Similarly, reaction with an amidine or ammonia (B1221849) and an aldehyde can lead to the formation of a furyl-substituted imidazole ring.

Quinoxaline Synthesis: Condensation with an o-phenylenediamine (B120857) derivative would involve both the α-carbon and the carbonyl group reacting with the two amino groups of the diamine to form a furo[2,3-b]quinoxaline (B11915687) system.

These cyclization reactions are powerful tools for rapidly increasing molecular complexity and generating novel scaffolds for SAR studies.

Computational Chemistry and Theoretical Studies of 2 Chloro 1 5 Chlorofuran 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework to compute the properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. google.com It is a widely used approach due to its favorable balance between accuracy and computational cost. A DFT study of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Such calculations would reveal how the chlorine atoms and the ethanone (B97240) group influence the geometry of the furan (B31954) ring.

A hypothetical data table for the optimized molecular geometry would resemble the following, populated with specific bond lengths (in Ångströms) and angles (in degrees) derived from the DFT calculations.

| Parameter | Value |

| C1-C2 Bond Length | Data not available |

| C2-O Bond Length | Data not available |

| C-Cl (furan) Bond Length | Data not available |

| C=O Bond Length | Data not available |

| C-Cl (ethanone) Bond Length | Data not available |

| C1-C2-C3 Bond Angle | Data not available |

| O-C1-C2 Bond Angle | Data not available |

Prediction of Spectroscopic Parameters (e.g., ¹H and ¹³C NMR Chemical Shifts using GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts using the principles of quantum mechanics. researchgate.netnih.gov By performing GIAO calculations on the DFT-optimized geometry of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, theoretical ¹H and ¹³C NMR spectra can be predicted. researchgate.net These predictions are invaluable for interpreting experimental NMR data and confirming the structure of the synthesized compound. rsc.org

A table of predicted chemical shifts would be generated, comparing theoretical values to any available experimental data to assess the accuracy of the computational model.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (furan) | Data not available | |

| CH₂ | Data not available | |

| C (furan, C-Cl) | Data not available | |

| C (furan, C-C=O) | Data not available | |

| C (furan, other) | Data not available | |

| C=O | Data not available | |

| CH₂Cl | Data not available |

Vibrational Frequency Analysis and Infrared Spectral Interpretation

Vibrational frequency analysis, typically performed within the DFT framework, calculates the frequencies of the normal modes of vibration of a molecule. nih.gov These computed frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. nanobioletters.com This analysis is crucial for assigning the various peaks in an experimental IR spectrum to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds. For 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, this would allow for the identification of characteristic vibrational modes associated with the C-Cl, C=O, and furan ring bonds.

The results would be presented in a table listing the calculated vibrational frequencies and their corresponding assignments.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | C=O stretch |

| Data not available | C-Cl stretch (furan) |

| Data not available | C-Cl stretch (ethanone) |

| Data not available | Furan ring stretch |

| Data not available | CH₂ bend |

Molecular Modeling and Simulation

Beyond static properties, molecular modeling and simulation techniques can be used to explore the dynamic behavior and reactivity of molecules.

Conformational Analysis and Energy Landscapes

Most organic molecules are not rigid and can exist in various spatial arrangements called conformations. Conformational analysis of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one would involve mapping its potential energy surface to identify the different stable conformers and the energy barriers that separate them. This is particularly relevant for the rotation around the single bond connecting the furan ring and the carbonyl group. Understanding the conformational preferences and the energy landscape is important as it can influence the molecule's reactivity and physical properties.

In Silico Assessment of Biological Activity

In silico methods are crucial in modern drug discovery for predicting the biological activity of molecules, thereby saving time and resources. These computational techniques include molecular docking, pharmacophore modeling, and virtual screening.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (a small molecule) into the binding site of a biological target, such as an enzyme or receptor.

While no specific molecular docking studies for 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one have been reported, research on other furan derivatives provides insight into the potential applications of this method. For instance, novel furan-azetidinone hybrids have been investigated as potential inhibitors of enzymes in Escherichia coli and Staphylococcus aureus. ijper.orgresearchgate.net In one such study, molecular docking was used to investigate the binding of furan derivatives to four antibacterial targets in E. coli: Dihydrofolate reductase, DNA gyrase, Enoyl reductase, and methionine aminopeptidase. ijper.org The results indicated that these compounds showed promise as inhibitors of enoyl reductase. ijper.org

Another study focused on furan-derived chalcones and their pyrazoline derivatives as potential antimicrobial agents. mdpi.com Molecular docking simulations were performed on glucosamine-6-phosphate synthase, a key enzyme in bacterial and fungal cell wall synthesis. mdpi.com The findings from these docking studies help to rationalize the observed biological activities and guide the design of more potent analogues.

A primary output of molecular docking is the prediction of the binding mode of a ligand within the active site of a biological target. This includes the conformation of the ligand and its interactions with surrounding amino acid residues. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In the study of furan-azetidinone hybrids as inhibitors of E. coli enoyl reductase, the docking results revealed that the most potent compounds formed pi-pi stacking interactions with the phenylalanine (PHE 94) and tyrosine (TYR 146) residues in the active site. ijper.org Similarly, for furan-azetidinone compounds targeting dihydrofolate reductase in S. aureus, hydrogen bonding with a phenylalanine residue (PHE 36) was identified as a key interaction. researchgate.net

Docking programs also provide scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy. For the furan-azetidinone hybrids targeting enoyl reductase, the compounds with the best Glide Scores were -9.195 and -9.039, indicating strong predicted binding. ijper.org These scores help to rank potential inhibitors and prioritize them for further experimental testing.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. fiveable.menih.govslideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative charges. researchgate.net

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.govnih.gov This approach is a powerful tool for discovering novel chemical scaffolds for drug development. nih.govnih.gov

While no specific pharmacophore models have been developed for 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one, the general workflow would involve:

Model Generation: Based on a set of known active furan derivatives or the structure of a target protein's binding site.

Database Screening: Searching large chemical databases for compounds that fit the pharmacophore model.

Hit Identification: The identified compounds, or "hits," are then subjected to further computational analysis, such as molecular docking, and ultimately, experimental validation.

This strategy has been successfully applied to identify inhibitors for a wide range of biological targets. nih.govmdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are often expressed as an equation that relates biological activity to various physicochemical properties or structural features of the molecules, known as descriptors.

For a series of furan derivatives, a QSAR study would involve:

Data Collection: A dataset of furan analogues with their experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested.

A study on furan-3-carboxamides used QSAR to correlate physicochemical parameters with their antimicrobial activity. nih.gov Similarly, 2D-QSAR models have been developed for benzofuran-based vasodilators, which successfully described the factors governing their pharmacological properties. nih.gov For nitrofuran analogues with antitubercular activity, QSAR models indicated that the presence of a furan ring substituted with a nitro group is crucial for their biological function. aimspress.com These examples demonstrate the utility of QSAR in understanding the structure-activity relationships of furan-containing compounds and in guiding the design of new, more potent derivatives.

Biological Activity Studies and Mechanistic Insights Excluding Clinical Human Trials and Safety Profiles

Antimicrobial Investigations

The potential of halogenated furan (B31954) derivatives as antimicrobial agents is an area of significant scientific interest. Research has explored the efficacy of these compounds against various pathogens.

Specific studies detailing the antibacterial efficacy of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one against Mycobacterium avium are not extensively documented in current literature. However, the broader class of heterocyclic compounds is under investigation for activity against mycobacteria. For instance, research into biofilm-inhibiting compounds has identified various structures, including pyrimidines and benzothiazoles, that show potent activity against both Mycobacterium abscessus and Mycobacterium avium. nih.gov These studies often focus on disrupting biofilms to enhance the effectiveness of existing antibiotics. nih.govmdpi.com While direct data on 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one is scarce, the activity of other novel compounds underscores the potential for new chemical entities in treating challenging mycobacterial infections. mdpi.comresearchgate.net

While direct antifungal studies on 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one are limited, research into structurally similar compounds provides valuable insights. The synthetic amide 2-chloro-N-phenylacetamide, which shares a 2-chloro-acetamide functional group, has demonstrated notable antifungal activity. scielo.brscielo.br This compound has been shown to be effective against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, as well as strains of Aspergillus flavus. scielo.brscielo.br

The mechanism of action for 2-chloro-N-phenylacetamide is believed to involve binding to ergosterol (B1671047) on the fungal plasma membrane and possibly inhibiting DNA synthesis. scielo.br It effectively inhibits both planktonic cells and biofilm formation. scielo.br However, studies have also shown an antagonistic effect when this compound is combined with amphotericin B and fluconazole, suggesting its use in combination therapies should be approached with caution. scielo.brscielo.br

| Fungal Species | Activity Metric | Concentration Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans & Candida parapsilosis | Minimum Inhibitory Concentration (MIC) | 128 - 256 | scielo.br |

| Minimum Fungicidal Concentration (MFC) | 512 - 1,024 | ||

| Aspergillus flavus | Minimum Inhibitory Concentration (MIC) | 16 - 256 | scielo.br |

| Minimum Fungicidal Concentration (MFC) | 32 - 512 |

Anti-inflammatory Potential and Associated Molecular Pathways

The anti-inflammatory properties of novel chemical compounds are often evaluated through their interaction with key molecular pathways involved in the inflammatory response.

The furan-ethanone core structure is present in various compounds that have been studied for their effects on reactive oxygen species (ROS). For example, certain derivatives of 1-(benzofuran-2-yl)ethan-1-one have been shown to possess pro-oxidative effects, leading to an increase in ROS levels within cancer cells. mdpi.com This elevation in ROS can contribute to the induction of apoptosis in malignant cells. mdpi.com While ROS are often associated with cellular damage, in the context of cancer therapy, their generation can be a mechanism for therapeutic action. mdpi.com Conversely, other natural extracts are studied for their ability to suppress ROS production and enhance the activity of antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD) in inflammatory cell models. mdpi.com The specific interaction of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one with ROS and its potential antioxidant or pro-oxidant balance has yet to be fully elucidated.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins, which are key inflammatory mediators. youtube.com There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and promoting platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation. youtube.comnih.gov

Many anti-inflammatory drugs function by inhibiting these enzymes. mdpi.com While specific research on the direct modulation of COX enzymes by 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one is not detailed in the available literature, the study of novel heterocyclic compounds for anti-inflammatory properties is a robust field. For example, various chrysin (B1683763) derivatives have been shown to selectively inhibit the COX-2 enzyme. nih.gov The investigation of new compounds for selective COX-2 inhibition is a major goal in developing anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. youtube.commdpi.com

| Enzyme | Expression | Primary Functions | Reference |

|---|---|---|---|

| COX-1 | Constitutive (most tissues) | - Stomach protection (prostaglandin production)

| youtube.comnih.gov |

| COX-2 | Inducible | - Mediates inflammation, pain, and fever | youtube.comnih.gov |

Studies in Metabolic Disorder Research

The application of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one in the context of metabolic disorder research has not been specifically reported. However, the discovery and optimization of novel heterocyclic compounds as treatments for conditions like type 2 diabetes is an active area of pharmaceutical research. For instance, scientists have developed potent and selective agonists for G-protein-coupled receptor 119 (GPR119), a target for stimulating glucose-dependent insulin (B600854) release. nih.gov One such clinical candidate, a complex pyridone derivative containing chlorine and sulfone groups, demonstrated efficacy in rodent models of diabetes. nih.gov This highlights the potential for diverse chemical structures, including halogenated heterocycles, to be explored for their utility in treating metabolic diseases.

Influence on Amine Synthesis Pathways

As an α-chloroketone, 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one possesses a reactive electrophilic carbon adjacent to the carbonyl group. This chemical feature makes it a valuable precursor in organic synthesis, particularly for reactions with nucleophiles such as amines. The fundamental reaction involves the nucleophilic substitution of the chlorine atom by the amine, leading to the formation of α-aminoketone derivatives. These products are versatile intermediates for the synthesis of more complex nitrogen-containing heterocyclic compounds.

While this chemical reactivity is well-established for the α-chloroketone functional group, specific research detailing the influence of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one on broader amine synthesis pathways or its application in complex multi-step syntheses is not extensively documented in the available literature. Its primary role appears to be as a building block for introducing the (5-chlorofuran-2-yl)carbonylmethyl moiety into a target molecule.

Interaction with Specific Molecular Targets and Biological Receptors

Direct experimental studies characterizing the interaction of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one with specific molecular targets or biological receptors have not been identified in the reviewed scientific literature. However, the furan scaffold present in the molecule is found in various compounds that have been investigated for their interactions with biological targets.

Ligand-Protein Binding Characterization (e.g., NQO1 enzyme, P-glycoprotein)

There are no specific studies detailing the binding of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one to NAD(P)H:quinone oxidoreductase 1 (NQO1) or P-glycoprotein (P-gp). However, research on analogous compounds containing the furan ring provides insights into how this scaffold can interact with these proteins.

NQO1 Enzyme: A series of L-shaped ortho-quinone analogs based on a naphtho[1,2-b]furan-4,5-dione (B1211137) scaffold have been designed and evaluated as substrates for the NQO1 enzyme. nih.govresearchgate.net These studies demonstrated that the furan-containing quinone structure could effectively bind to and be metabolized by NQO1, leading to redox cycling and the generation of reactive oxygen species (ROS) in NQO1-rich cancer cells. nih.gov

P-glycoprotein (P-gp): P-gp is an efflux transporter that contributes to multidrug resistance (MDR) in cancer cells. Several studies have focused on developing P-gp inhibitors containing a furan ring. A series of 2,5-disubstituted furan derivatives were synthesized and found to inhibit P-gp, thereby increasing the accumulation of chemotherapy drugs like Doxorubicin in resistant cancer cells. doi.orgnih.gov Molecular docking simulations suggested that the oxygen atom of the furan ring could form a key hydrogen bond with the Gln721 residue within the P-gp binding site. doi.org

| Target Protein | Furan Analogue Class | Key Research Finding | Reference |

|---|---|---|---|

| NQO1 | Naphtho[1,2-b]furan-4,5-diones | Act as specific substrates for NQO1, leading to NQO1-mediated redox cycling and selective toxicity in cancer cells overexpressing the enzyme. | nih.govresearchgate.net |

| P-glycoprotein | 2,5-Disubstituted Furan Derivatives | Inhibit P-gp efflux activity, reversing multidrug resistance. The furan oxygen is proposed to form a hydrogen bond with Gln721 in the protein's active site. | doi.orgnih.gov |

Enzymatic Inhibition or Activation Studies

Specific studies on the enzymatic inhibition or activation potential of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one are not available. The presence of the α-chloroketone moiety suggests a potential for this compound to act as an irreversible covalent inhibitor of enzymes. This functional group can react with nucleophilic amino acid residues, such as cysteine or histidine, within an enzyme's active site, leading to permanent inactivation. However, this is a general mechanism for α-haloketones, and the specific enzyme targets and inhibitory activity of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one have not been experimentally determined.

Elucidation of Mechanisms of Action at the Cellular and Molecular Level (excluding toxicity pathways)

No studies were found that elucidate the specific cellular or molecular mechanisms of action for 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one.

DNA Binding Interactions (if applicable for analogues)

There is no direct evidence of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one binding to DNA. However, studies on furan and its derivatives have established that the furan ring can be implicated in DNA interactions.

Furan itself can be metabolically activated by cytochrome P450 enzymes to form a reactive metabolite, cis-2-butene-1,4-dial, which is capable of binding to DNA and forming adducts. nih.govresearchgate.net This reactivity is believed to contribute to its genotoxicity. nih.gov Furthermore, synthetic oligonucleotides have been modified with furan-containing building blocks to serve as tools for creating DNA inter-strand cross-links upon oxidation. rsc.orgoup.com The furan moiety is selectively oxidized in situ to a reactive species that covalently binds to a complementary base, demonstrating the potential of activated furans to react with DNA. oup.com

| Furan Analogue | Mechanism of DNA Interaction | Key Research Finding | Reference |

|---|---|---|---|

| Furan (parent compound) | Metabolic activation to cis-2-butene-1,4-dial | Metabolites covalently bind to DNA, forming adducts that may contribute to genotoxicity. | nih.govresearchgate.net |

| Furan-modified oligonucleotides | In situ oxidation of the furan moiety | Used to induce site-selective DNA inter-strand cross-links for research and therapeutic applications. | rsc.orgoup.com |

Cell-Based Assays for Biological Response (excluding cytotoxicity)

No cell-based assays investigating the biological response (excluding cytotoxicity) of 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one could be identified in the literature. Research on structurally related heterocyclic compounds, such as benzofuran (B130515) derivatives, often involves screening in various cell-based assays to determine biological effects. For instance, novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one were evaluated in cancer cell lines where they were shown to induce apoptosis and increase the generation of reactive oxygen species. researchgate.netmdpi.com Such assays are standard for characterizing the biological activity of novel chemical entities, but data for 2-Chloro-1-(5-chlorofuran-2-YL)ethan-1-one is not currently available.

Structure-Biological Activity Relationships (SAR) Derived from Experimental Studies

In the absence of specific studies on 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, we can infer potential SAR from research on analogous compounds. For instance, studies on various substituted 2-acetylfuran (B1664036) and 2-acetylbenzofuran (B162037) derivatives have demonstrated that the nature and position of substituents on the furan or benzofuran ring are critical for their biological activity.

For many biologically active furan derivatives, the following structural aspects are often key to their efficacy:

Substituents on the Furan Ring: The presence, type, and position of electron-withdrawing or electron-donating groups on the furan ring can significantly modulate the compound's activity. Halogen atoms, such as the chlorine at the C-5 position in the target molecule, are common modifications explored in SAR studies. These can affect the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

The Acyl Group: The 2-chloroacetyl group is a reactive moiety. The chlorine atom can act as a leaving group, enabling the molecule to potentially alkylate and thereby deactivate biological macromolecules like enzymes or proteins. Modifications to this side chain, for example by changing the halogen or the length of the alkyl chain, would be a standard approach in an SAR study to optimize reactivity and selectivity.

Research into benzofuran derivatives has shown that substitutions at various positions of the fused ring system can lead to potent anticancer and antimicrobial agents. For example, the introduction of halogen atoms into the benzofuran ring has been shown to significantly increase anticancer activity in some series of compounds. This is often attributed to the formation of halogen bonds, which can enhance the binding affinity of the compound to its biological target.

While these general principles from related compound classes are informative, they cannot replace direct experimental data. A dedicated SAR study on 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one would be required to elucidate the precise structural requirements for its optimal biological activity. Such a study would likely involve the synthesis and biological testing of analogs where the chloro substituents are replaced with other groups to map out a detailed activity landscape.

Potential Applications and Future Research Directions

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The furan (B31954) nucleus is a versatile building block in organic chemistry, serving as a precursor for a wide array of more complex molecules. numberanalytics.com Halogenated furans, such as the one present in 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one, are particularly significant. The presence of halogen atoms can influence the reactivity and selectivity of subsequent chemical transformations, such as intramolecular Diels-Alder reactions, which are pivotal in constructing highly functionalized cyclic systems. nih.govresearchgate.net The α-chloro ketone group is also a highly reactive functional group, susceptible to nucleophilic substitution, which allows for the introduction of various other functionalities and the extension of the carbon skeleton. This dual reactivity makes the title compound a strategic intermediate for synthesizing complex heterocyclic structures and natural product analogues. numberanalytics.com

Scaffold for the Development of Novel Bioactive Compounds

The furan ring is a common motif found in numerous biologically active compounds, including those with antimicrobial and anticancer properties. numberanalytics.com Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov Chlorine atoms, in particular, can improve properties like lipophilicity, which affects how a molecule interacts with biological membranes and target proteins.

Research into halogenated furanones, which share structural similarities with the title compound, has shown that these molecules can act as inhibitors of quorum sensing in bacteria like Vibrio harveyi and Pseudomonas aeruginosa. ucc.ieresearchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. researchgate.net By disrupting this process, such compounds can mitigate bacterial pathogenicity without necessarily killing the bacteria, which may reduce the selective pressure for developing resistance. researchgate.net The 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one structure serves as a promising scaffold for designing new derivatives that could be explored for similar quorum sensing inhibitory activities or other therapeutic applications. mdpi.com

| Bioactive Furan Derivative Type | Potential Therapeutic Application | Reference |

| Halogenated Furanones | Quorum Sensing Inhibition, Antibacterial | ucc.ieresearchgate.net |

| General Furan Derivatives | Antimicrobial, Anticancer | numberanalytics.com |

| Benzofuran (B130515) Derivatives | Antitumor, Antibacterial, Antioxidant | rsc.orgscienceopen.com |

Advancements in Synthetic Methodologies for Halogenated Furans

The synthesis of halogenated organic compounds often involves reactive and potentially hazardous reagents. scispace.com Modern synthetic chemistry is increasingly moving towards technologies like continuous flow and microreaction systems to address these challenges. These technologies offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction conditions (temperature, pressure, and reaction time), and enhanced safety, particularly when dealing with exothermic reactions or unstable intermediates. scispace.comrsc.org

The development of continuous flow methods for halogenations, including fluorinations and chlorinations, has demonstrated improved reaction efficiency, selectivity, and safety. scispace.comdurham.ac.uk Such systems allow for the safe use of highly reactive reagents and can be scaled up more easily than batch reactions. rsc.org Applying these advanced methodologies to the synthesis of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one and other halogenated furans could lead to more efficient, safer, and environmentally friendly production processes, facilitating their broader use in research and industry. nih.govacs.org

Exploration of New Biological Targets and Therapeutic Areas

The structural features of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one suggest its potential to interact with a variety of biological targets. The furan core is present in many natural products and pharmaceuticals, indicating its acceptance by biological systems. numberanalytics.comrsc.org Derivatives of furan have been investigated for a wide range of activities, including anticancer and antimicrobial effects. numberanalytics.comscienceopen.com

Future research could involve screening libraries of compounds derived from this scaffold against a diverse panel of biological targets. This could uncover novel mechanisms of action or identify therapeutic potential in areas beyond those traditionally associated with furan chemistry. For example, benzofuran derivatives have shown promise as antitumor agents, suggesting that the core furan structure can be adapted to target pathways involved in cell proliferation. rsc.orgnih.gov Exploring the activity of derivatives of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one against new enzyme classes or cellular signaling pathways could open up new avenues for drug discovery.

Integration of Advanced Computational Techniques with Experimental Research for Rational Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) and quantum mechanics/molecular mechanics (QM/MM) can provide deep insights into reaction mechanisms, transition states, and the electronic properties of molecules like 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one. nih.govresearchgate.netnih.gov

A comprehensive computational study on the effect of halogen substitution on furan rings has shown that such substitutions can have a significant impact on the thermodynamics and kinetics of reactions like the Diels-Alder cycloaddition. nih.govresearchgate.net These studies reveal that factors such as positive charge stabilization, steric effects, and dipolar interactions can be more influential than traditional frontier orbital effects in determining reactivity. researchgate.net By integrating these computational approaches with experimental synthesis and biological screening, researchers can engage in a more rational design process. This synergy allows for the in silico prediction of promising derivatives, helping to prioritize synthetic targets and accelerate the discovery of new compounds with desired properties, whether for novel reactions or as new bioactive agents. nih.gov

Potential for Material Science Applications

Furan-based polymers are gaining attention as materials derived from renewable biomass feedstocks, offering an alternative to petroleum-based plastics. researchgate.net Furfural (B47365) and its derivatives are key platform chemicals for producing a variety of monomers suitable for polymerization. researchgate.net These furan-derived polymers, including polyesters and resins, exhibit a range of useful properties.

Thermosetting resins incorporating furfural or furfuryl alcohol are known for their corrosion resistance, thermal stability, low fire hazard, and high physical strength. researchgate.net These characteristics make them valuable in applications such as composites, mortars, and industrial binders. researchgate.net While direct applications of 2-Chloro-1-(5-chlorofuran-2-yl)ethan-1-one in material science are not yet established, its furan core suggests that it could serve as a monomer or a precursor for functionalized monomers. The presence of chlorine atoms could potentially impart specific properties, such as flame retardancy or altered polymer characteristics, to the resulting materials. Future research could explore the polymerization of derivatives of this compound to create novel materials with unique properties. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(5-chlorofuran-2-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via chlorination of 1-(5-chlorofuran-2-yl)ethanone using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C. Base catalysts like triethylamine are added to neutralize HCl byproducts. Reaction time (4–6 hours) and stoichiometric ratios (1:1.2 ketone:chlorinating agent) are critical for achieving >85% yield. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate 9:1) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) shows characteristic peaks at δ 2.8 ppm (singlet for CH₂Cl) and δ 6.5–7.2 ppm (furan protons).

- Mass Spectrometry (MS) : ESI-MS should display a molecular ion peak at m/z 193.97 [M+H]⁺ (C₆H₅Cl₂O₂).

- High-Performance Liquid Chromatography (HPLC) : Purity >98% confirmed using a C18 column (acetonitrile/water 70:30, retention time ~8.2 minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.